molecular formula C10H13N3O2 B8722216 1-Azido-3-(benzyloxy)propan-2-OL CAS No. 99805-19-3

1-Azido-3-(benzyloxy)propan-2-OL

Cat. No.: B8722216
CAS No.: 99805-19-3
M. Wt: 207.23 g/mol
InChI Key: DCEXITZYUREGQB-UHFFFAOYSA-N
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Description

1-Azido-3-(benzyloxy)propan-2-OL is a useful research compound. Its molecular formula is C10H13N3O2 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications

1-Azido-3-(benzyloxy)propan-2-ol serves as an important intermediate in organic synthesis. Its azido group allows for various transformations, making it a versatile building block in the preparation of more complex structures. The following table summarizes key synthetic applications:

Application Description
Synthesis of Amino Alcohols The compound can be converted into 1,2-amino alcohols through reduction processes, which are valuable in drug development .
Preparation of Triazoles The azido group can be utilized in cycloaddition reactions to form triazole derivatives, which have significant biological activities .
Regioselective Functionalization It allows for regioselective transformations due to the presence of both azido and benzyloxy groups .
Synthesis of Carbohydrates Useful in the synthesis of highly oxygenated compounds, such as carbohydrates and nucleosides .

The biological potential of this compound has been investigated, particularly its antiviral properties. Studies have shown that derivatives of this compound exhibit significant activity against various viruses. Key findings are summarized in the following table:

Study Focus Findings
Antiviral Activity Compounds derived from this compound have shown effectiveness against viral infections, suggesting potential therapeutic applications .
Cytotoxicity Studies Some derivatives demonstrated cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents .
Mechanism of Action The mechanism often involves disrupting viral replication processes or inducing apoptosis in cancer cells .

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound in synthetic and medicinal chemistry.

Case Study 1: Synthesis of Triazole Derivatives

A study demonstrated the use of this compound in synthesizing a series of triazole derivatives through a copper-catalyzed azide-alkyne cycloaddition (CuAAC). The resulting compounds exhibited promising antiviral activity against HIV and other viruses, showcasing the potential for developing new antiviral agents.

Case Study 2: Anticancer Properties

Research focused on modifying the compound to enhance its cytotoxic effects against specific cancer cell lines. The derivatives were tested for their ability to induce cell death through apoptosis. Results indicated that modifications to the azido group could significantly increase potency.

Properties

CAS No.

99805-19-3

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

1-azido-3-phenylmethoxypropan-2-ol

InChI

InChI=1S/C10H13N3O2/c11-13-12-6-10(14)8-15-7-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2

InChI Key

DCEXITZYUREGQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(CN=[N+]=[N-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A procedure similar to that described in Preparation 12 was repeated, except that 4.92 g of benzyloxymethyloxirane (prepared as described in Preparation 46), 160 ml of an 8:1 by volume mixture of methanol and water, 9.75 g of sodium azide and 40 ml of methyl formate were used, to give 5.7 g of the title compound having an Rf value of 0.22 (on silica gel thin layer chromatography, using a 1:5 by volume mixture of ethyl acetate and hexane as the developing solvent) as a pale yellow oil.
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40 mL
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